

# Spectroscopic and Structural Elucidation of 4-Amino-3-methoxybenzonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

Cat. No.: B112118

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Amino-3-methoxybenzonitrile** ( $C_8H_8N_2O$ , CAS: 177476-76-5).<sup>[1][2]</sup> Due to the limited availability of specific experimental spectra in public-access databases, this document focuses on predicted spectroscopic data derived from established chemical principles and analysis of structurally analogous compounds. Detailed, generalized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a foundational resource for the characterization and utilization of **4-Amino-3-methoxybenzonitrile** in research and development.

## Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **4-Amino-3-methoxybenzonitrile**. These predictions are based on the analysis of its functional groups: a primary amine ( $-NH_2$ ), a methoxy group ( $-OCH_3$ ), a nitrile group ( $-C\equiv N$ ), and a substituted aromatic ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Notes
~ 3.90	Singlet	3H	-OCH <sub>3</sub>	The methoxy protons are expected to be a singlet.
~ 4.20	Broad Singlet	2H	-NH <sub>2</sub>	Chemical shift can vary with solvent and concentration; may exchange with D <sub>2</sub> O.
~ 6.80	Doublet	1H	Ar-H (C5-H)	Ortho-coupled to C6-H.
~ 7.10	Doublet of Doublets	1H	Ar-H (C6-H)	Ortho-coupled to C5-H and meta-coupled to C2-H.
~ 7.15	Doublet	1H	Ar-H (C2-H)	Meta-coupled to C6-H.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~ 56.0	-OCH <sub>3</sub>	Aliphatic carbon of the methoxy group.
~ 102.0	Ar-C (C1)	Carbon bearing the nitrile group, influenced by both nitrile and methoxy groups.
~ 113.0	Ar-C (C2)	Aromatic CH.
~ 115.0	Ar-C (C5)	Aromatic CH.
~ 119.0	-C $\equiv$ N	Nitrile carbon, typically deshielded.
~ 125.0	Ar-C (C6)	Aromatic CH.
~ 147.0	Ar-C (C4)	Carbon attached to the amino group.
~ 148.0	Ar-C (C3)	Carbon attached to the methoxy group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
N-H Stretch (Amine)	3450 - 3300	Medium (two bands)	Primary amines typically show two distinct stretching bands.
C-H Stretch (Aromatic)	3100 - 3000	Medium to Weak	Characteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)	2980 - 2850	Medium	From the methyl group of the methoxy substituent.
C≡N Stretch (Nitrile)	2240 - 2220	Strong, Sharp	Conjugation with the aromatic ring can influence this frequency. <a href="#">[3]</a>
C=C Stretch (Aromatic)	1620 - 1450	Medium to Strong	Multiple bands are expected due to the substituted ring.
C-N Stretch (Amine)	1340 - 1250	Medium to Strong	
C-O Stretch (Ether)	1275 - 1200 (asymmetric)	Strong	Characteristic of aryl ethers.
1075 - 1020 (symmetric)	Medium		

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular weight of **4-Amino-3-methoxybenzonitrile** is 148.16 g/mol [.\[1\]](#)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Value	Fragment	Notes
148	$[M]^+$	Molecular ion peak.
133	$[M-CH_3]^+$	Loss of a methyl radical from the methoxy group.
119	$[M-CHO]^+$	Loss of a formyl radical, a common fragmentation pathway.
105	$[M-CH_3-CO]^+$	Subsequent loss of carbon monoxide.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4-Amino-3-methoxybenzonitrile**. These are based on standard methodologies for small organic molecules.[\[4\]](#)[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of solid **4-Amino-3-methoxybenzonitrile**.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ) in a clean, dry 5 mm NMR tube.
  - Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.
- $^1H$  NMR Acquisition:
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16-64 scans.
- Relaxation Delay (d1): 1-2 seconds.
- Spectral Width: 0-15 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer: 100 MHz or higher, corresponding to the <sup>1</sup>H frequency.
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay (d1): 2 seconds.
  - Spectral Width: 0-220 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H spectrum to determine relative proton ratios.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR accessory.
  - Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

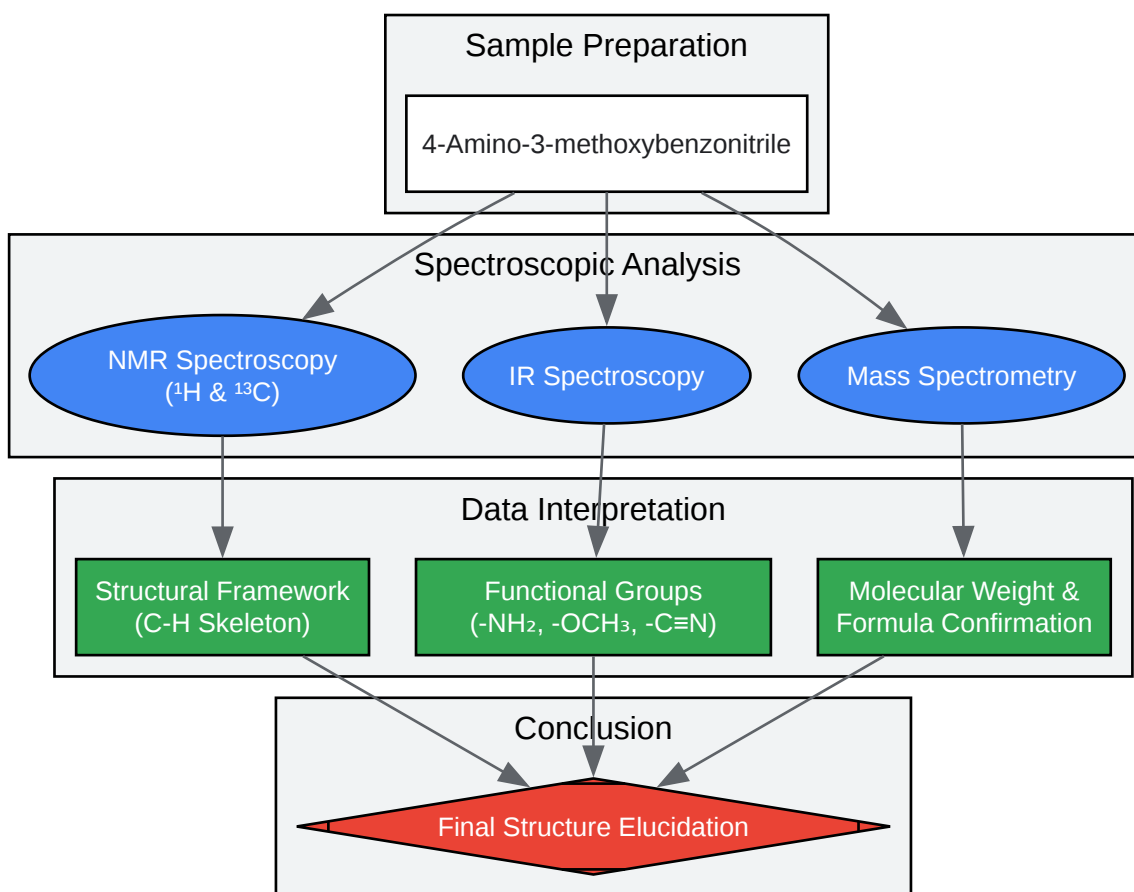
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Preparation (for Electrospray Ionization - ESI):
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Introduce the sample solution into an ESI mass spectrometer.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - The analysis will provide the mass-to-charge ratio of the parent ion, confirming the molecular weight.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like **4-Amino-3-methoxybenzonitrile**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis and structural elucidation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Amino-3-methoxybenzonitrile | C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-methoxybenzonitrile | 177476-76-5 [sigmaaldrich.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]



- 4. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 5. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 4-Amino-3-methoxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112118#4-amino-3-methoxybenzonitrile-spectroscopic-data-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)